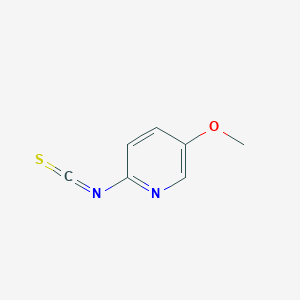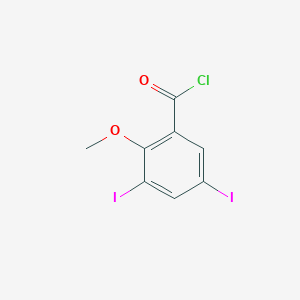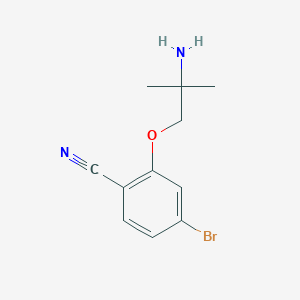![molecular formula C14H20N2O2 B13688690 6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13688690.png)
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C14H20N2O2. It is characterized by a pyrrolo[3,4-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2,4-dimethylpyridine and suitable reagents.
Boc Protection:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of fully saturated pyrrolo[3,4-b]pyridine derivatives.
Substitution: Formation of alkylated pyrrolo[3,4-b]pyridine derivatives.
Scientific Research Applications
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Lacks the Boc protecting group.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: Lacks the methyl groups at positions 2 and 4.
6-Boc-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Contains chlorine atoms instead of methyl groups.
Uniqueness
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of the Boc protecting group. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl 2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-9-6-10(2)15-12-8-16(7-11(9)12)13(17)18-14(3,4)5/h6H,7-8H2,1-5H3 |
InChI Key |
SZPHLIATSUBMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1CN(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)
![Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13688615.png)

![5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13688628.png)
![6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13688636.png)







![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)

